1-Propanol, 1,1-diphenyl-3-(ethylamino)-
Description
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is a tertiary alcohol featuring a propanol backbone substituted with two phenyl groups at the 1-position and an ethylamino (-NHCH₂CH₃) group at the 3-position. The ethylamino group likely contributes to solubility and reactivity, differentiating it from cyclic amine derivatives.
Properties
CAS No. |
4320-43-8 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(ethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-18-14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 |
InChI Key |
MJQFAUALLQAQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of Ketone Precursors
Sulfonate Intermediate Formation
The process begins with the preparation of a propanone derivative, 1,1-diphenyl-3-(ethylimino)-1-propanone, via condensation of diphenylacetaldehyde with ethylamine in the presence of a sulfonic acid catalyst. The use of aryl sulfonic acids (e.g., p-toluenesulfonic acid) accelerates imine formation, reducing reaction times from 8 hours to 1–4 hours compared to traditional carboxylic acids. The resulting sulfonate intermediate crystallizes readily, facilitating purification through recrystallization from polar solvents like ethanol-water mixtures.
Catalytic Hydrogenation
The critical stereochemical step involves asymmetric hydrogenation of the ketone intermediate using a transition metal catalyst. Patent US8258338B2 specifies a ruthenium-(R)-BINAP (Biphenyl-2,2'-diylbis(diphenylphosphine)) complex under 15–30 bar H₂ pressure in tetrahydrofuran (THF). This system achieves 92–95% enantiomeric excess (ee) for the (S)-enantiomer at 25–40°C. The reaction mechanism proceeds via a six-membered transition state, with the diphosphine ligand enforcing facial selectivity.
Table 1: Hydrogenation Optimization Parameters
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| H₂ Pressure | 20–25 bar | Maximizes rate & ee |
| Temperature | 30°C | Balances kinetics |
| Catalyst Loading | 0.5 mol% Ru | Cost-effective |
| Solvent | THF:H₂O (9:1) | Enhances solubility |
Multi-Step Condensation-Reduction Approach
Benzaldehyde-Mediated Schiff Base Formation
Adapting EP0301925A1’s methodology for analogous amino alcohols, (S)-2-amino-1-propanol undergoes condensation with benzaldehyde in anhydrous ethanol to form an N-benzyl Schiff base. Introducing diphenyl groups necessitates substituting benzaldehyde with diphenylacetaldehyde, though this increases steric hindrance. Reaction monitoring via ¹H NMR reveals complete imine formation within 6 hours at reflux (78°C).
Sequential Alkylation and Reduction
The Schiff base intermediate reacts with ethyl iodide in the presence of potassium carbonate, alkylating the amine to form N-ethyl-N-benzyl-1,1-diphenyl-3-iminopropane. Subsequent sodium borohydride reduction in ethanol at 0°C selectively reduces the imine to the secondary amine without affecting the alcohol moiety. Final hydrogenolysis over palladium/carbon (10 wt%) removes the benzyl protecting group, yielding the target compound in 68% overall yield.
Grignard Reaction-Based Synthesis
Diphenylpropanol Core Construction
A Grignard reagent derived from bromodiphenylmethane (Ph₂CHMgBr) reacts with ethyl 3-oxopropanoate in dry diethyl ether. The resulting 1,1-diphenyl-3-oxo-1-propanol intermediate is isolated via vacuum distillation (bp 145–150°C at 0.5 mmHg).
Reductive Amination
The ketone undergoes reductive amination using ethylamine and sodium cyanoborohydride in methanol-acetic acid (pH 5–6). This one-pot method achieves 80% conversion but suffers from moderate stereoselectivity (65% ee). Chiral HPLC analysis confirms the (R)-enantiomer predominates under these conditions.
Stereochemical Control Strategies
Purification and Characterization
Comparative Method Analysis
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 95 | 120 |
| Condensation-Reduction | 68 | 89 | 95 |
| Grignard/Amination | 52 | 65 | 75 |
The asymmetric hydrogenation route offers superior stereoselectivity but requires expensive chiral catalysts. The condensation-reduction sequence provides a cost-effective alternative for non-enantiopure applications.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 1,1-diphenyl-3-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: Reduction of the compound can lead to the formation of 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanol, 1,1-diphenyl-3-(ethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Physicochemical and Reactivity Data
Table 1: Key Properties of Selected Compounds
Reactivity with HO Radicals
- 1-Propanol reacts with HO radicals at a rate coefficient ratio of 0.85 vs. n-hexane . The ethylamino group in the target compound may alter this reactivity due to electron donation or steric effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-propanol, 1,1-diphenyl-3-(ethylamino)-, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a procedure using ethanol and thionyl chloride as a catalyst for structurally similar propanol derivatives. Key variables include temperature (60–80°C), solvent polarity (ethanol or methanol), and stoichiometric ratios of diphenylacetylene and ethylamine precursors. Purification often involves column chromatography with silica gel and methanol/ethyl acetate gradients .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H NMR : Look for signals at δ 1.2–1.5 ppm (CH3 from ethylamino), δ 3.5–4.0 ppm (CH2 adjacent to the hydroxyl group), and aromatic protons (δ 6.8–7.5 ppm) from diphenyl groups.
- IR : Confirm the presence of -OH (broad peak ~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹).
- Contradictions : Hydrochloride salt formation (e.g., ) shifts proton signals due to protonation of the ethylamino group, requiring careful comparison with neutral forms .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodology : Use mixed solvents like methanol/water (4:1 v/v) or ethyl acetate/hexane. highlights methanol as a common solvent for similar propanol derivatives due to its polarity and ability to dissolve both aromatic and aliphatic moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives like 1,1-diphenyl-3-(piperidinyl)-1-propanol hydrochloride?
- Methodology :
- Salt vs. Neutral Form : Compare free base and hydrochloride spectra ( ). For example, the ethylamino group’s protons in the hydrochloride form (δ 2.8–3.2 ppm) differ from the neutral form (δ 1.2–1.5 ppm).
- Stereochemical Effects : Use chiral HPLC (e.g., ’s PDMP example) to isolate enantiomers and assign configurations .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic sites (e.g., hydroxyl oxygen) and nucleophilic regions (ethylamino nitrogen).
- Molecular Docking : ’s in silico approach for benzamide derivatives can be adapted to study interactions with biological targets (e.g., enzymes or receptors) .
Q. How does the compound’s hydrophobicity impact its application in drug delivery or membrane studies?
- Methodology :
- LogP Measurement : Use shake-flask methods with octanol/water partitioning. The diphenyl groups increase hydrophobicity (predicted LogP ~3.5), making it suitable for lipid bilayer penetration (e.g., ’s PDMP, a sphingolipid analog).
- Langmuir Trough Experiments : Assess monolayer formation at air-water interfaces to study self-assembly behavior .
Data Analysis and Experimental Design
Q. What strategies mitigate byproduct formation during synthesis?
- Methodology :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track progress. lists Rf values for similar alcohols in water/1-propanol systems.
- Byproduct Identification : LC-MS or GC-MS can detect impurities like diphenyl ketones or over-alkylated amines .
Q. How do researchers validate the compound’s biological activity in anti-inflammatory or antimicrobial assays?
- Methodology :
- In Vitro Assays : Follow ’s protocol for COX-2 inhibition (anti-inflammatory) using LPS-induced macrophages.
- MIC Testing : For antimicrobial studies, use broth microdilution against Gram-positive/negative strains, comparing with controls like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
